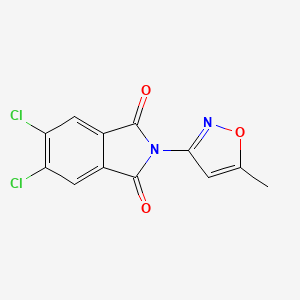![molecular formula C23H28N4O4S B11611929 N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazinyl]propanamide](/img/structure/B11611929.png)
N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-éthoxybenzylidène)hydrazinyl]propanamide est un composé organique complexe qui présente un groupe tert-butyle, un cycle benzothiazole et une liaison hydrazone
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-éthoxybenzylidène)hydrazinyl]propanamide implique généralement plusieurs étapes :
Formation du cycle benzothiazole : Le cycle benzothiazole peut être synthétisé par cyclisation du 2-aminothiophénol avec du disulfure de carbone, suivie d’une oxydation.
Introduction de la liaison hydrazone : La liaison hydrazone est formée par réaction du dérivé benzothiazole avec l’hydrate d’hydrazine.
Addition du groupe tert-butyle : Le groupe tert-butyle est introduit par alkylation à l’aide de bromure de tert-butyle en présence d’une base telle que le carbonate de potassium.
Couplage final : La dernière étape consiste à coupler l’intermédiaire avec le 4-éthoxybenzaldéhyde en conditions acides pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle benzothiazole, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler la liaison hydrazone, la convertissant en dérivé hydrazine correspondant.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogénoalcanes ou les chlorures d’acyle en présence d’une base.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés de l’hydrazine.
Substitution : Divers dérivés alkyles ou acyles en fonction du substituant introduit.
Applications De Recherche Scientifique
Chimie médicinale : Le composé peut présenter une activité biologique, ce qui en fait un candidat pour le développement de médicaments, en particulier en tant qu’agent antimicrobien ou anticancéreux.
Science des matériaux : Sa structure unique pourrait être utile dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Biologie chimique : Le composé peut être utilisé comme sonde pour étudier les voies biologiques impliquant des dérivés du benzothiazole.
Mécanisme D'action
Le mécanisme d’action du N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-éthoxybenzylidène)hydrazinyl]propanamide n’est pas complètement compris. On pense qu’il interagit avec des cibles moléculaires telles que des enzymes ou des récepteurs en raison de ses caractéristiques structurales. Le cycle benzothiazole peut jouer un rôle dans la liaison à des sites spécifiques, tandis que la liaison hydrazone pourrait être impliquée dans des réactions redox au sein des systèmes biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
N-tert-butyl-3,5-diméthylaniline : Ce composé partage le groupe tert-butyle mais ne présente pas les motifs benzothiazole et hydrazone.
2-(tert-butylaminothio)benzothiazole : Similaire en ce qu’il possède un cycle benzothiazole et un groupe tert-butyle, mais diffère par la structure globale et les groupes fonctionnels.
Unicité
N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-éthoxybenzylidène)hydrazinyl]propanamide est unique en raison de sa combinaison d’un cycle benzothiazole, d’une liaison hydrazone et d’un groupe tert-butyle. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui ne sont pas présentes dans les analogues plus simples.
Propriétés
Formule moléculaire |
C23H28N4O4S |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
N-tert-butyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(4-ethoxyphenyl)methylideneamino]amino]propanamide |
InChI |
InChI=1S/C23H28N4O4S/c1-5-31-18-12-10-17(11-13-18)16-24-27(15-14-21(28)25-23(2,3)4)22-19-8-6-7-9-20(19)32(29,30)26-22/h6-13,16H,5,14-15H2,1-4H3,(H,25,28)/b24-16+ |
Clé InChI |
KYQAOHPPBULUJQ-LFVJCYFKSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=N/N(CCC(=O)NC(C)(C)C)C2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES canonique |
CCOC1=CC=C(C=C1)C=NN(CCC(=O)NC(C)(C)C)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Tert-butyl 5'-propan-2-yl 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11611849.png)


![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11611869.png)
![3-{1-[4-(ethoxycarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11611881.png)
![3-amino-4-(4-methoxyphenyl)-N-(propan-2-yl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11611882.png)

![1,3-dimethyl-5-nitro-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11611901.png)
![8-(benzyloxy)-2-[(E)-2-(2-fluorophenyl)ethenyl]quinoline](/img/structure/B11611902.png)
![6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11611908.png)
![Methyl 4-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzoate](/img/structure/B11611912.png)
![1,5-dimethyl-2-phenyl-4-[(6-{[3-(trifluoromethyl)phenyl]amino}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11611913.png)
![(5E)-1-(4-bromophenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11611917.png)
![N-(4-ethylphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide](/img/structure/B11611920.png)
